molecular formula C34H53ClN4O8 B11828344 Aminohexylgeldanamycin hydrochloride

Aminohexylgeldanamycin hydrochloride

Cat. No.: B11828344
M. Wt: 681.3 g/mol
InChI Key: KIDYRDGTJBAQHJ-CZSHERGUSA-N
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Description

Aminohexylgeldanamycin hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is a potent inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a crucial role in the folding, stability, and function of many oncogenic proteins. This compound exhibits significant antiangiogenic and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminohexylgeldanamycin hydrochloride involves the modification of geldanamycin. The process typically includes the introduction of an aminohexyl group to the geldanamycin molecule. This modification enhances the compound’s solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminohexylgeldanamycin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired modifications .

Major Products Formed

Scientific Research Applications

Aminohexylgeldanamycin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Aminohexylgeldanamycin hydrochloride exerts its effects by binding to the ATP-binding domain of HSP90, inhibiting its chaperone function. This inhibition leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The compound’s antiangiogenic properties further contribute to its antitumor activity by inhibiting the formation of new blood vessels that supply tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminohexylgeldanamycin hydrochloride stands out due to its enhanced solubility and bioavailability, making it a more effective and versatile tool for research and therapeutic applications. Its ability to target HSP90 and disrupt multiple oncogenic pathways highlights its potential as a powerful anticancer agent .

Properties

Molecular Formula

C34H53ClN4O8

Molecular Weight

681.3 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11-,21-12+,23-18+;/t20-,22+,27+,28+,30-,32+;/m1./s1

InChI Key

KIDYRDGTJBAQHJ-CZSHERGUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl

Origin of Product

United States

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